Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS No.: 1305022-73-4
Cat. No.: VC5706676
Molecular Formula: C14H26N2O2
Molecular Weight: 254.374
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate - 1305022-73-4](/images/structure/VC5706676.png)
Specification
CAS No. | 1305022-73-4 |
---|---|
Molecular Formula | C14H26N2O2 |
Molecular Weight | 254.374 |
IUPAC Name | tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Standard InChI | InChI=1S/C14H26N2O2/c1-5-15-10-8-11-6-7-12(9-10)16(11)13(17)18-14(2,3)4/h10-12,15H,5-9H2,1-4H3 |
Standard InChI Key | NPXKLAYCTDTUCO-UHFFFAOYSA-N |
SMILES | CCNC1CC2CCC(C1)N2C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system containing one nitrogen atom at the 8-position. The tert-butyl carbamate group (-OC(=O)OC(C)(C)) is attached to the nitrogen, while an ethylamino substituent (-NHCHCH) occupies the 3-position . This arrangement creates a rigid framework with defined stereochemistry, critical for interactions with biological targets.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | tert-Butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
SMILES | CCNC1CC2CCC(C1)N2C(=O)OC(C)(C)C | |
InChIKey | NPXKLAYCTDTUCO-UHFFFAOYSA-N | |
Molecular Formula |
Stereochemical Considerations
The bicyclo[3.2.1]octane system imposes specific stereochemical constraints. The ethylamino group at C3 adopts an endo or exo conformation relative to the bridgehead nitrogen, influencing molecular reactivity and binding affinity . Computational models suggest the endo conformation is energetically favored due to reduced steric hindrance .
Physicochemical Properties
Table 2: Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Weight | 254.37 g/mol | |
Log P (iLOGP) | 2.64 | |
Solubility (Water) | 2.88 mg/mL | |
Topological Polar Surface Area | 55.56 Ų |
Synthesis and Derivatization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Bicyclo[3.2.1]octane Formation: Cyclization of a diamine precursor via intramolecular alkylation.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (BocO) to install the tert-butyl carbamate group.
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Ethylamino Introduction: Nucleophilic substitution or reductive amination at C3 .
A representative route is:
Structural Modifications
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Carbamate Hydrolysis: Acidic or basic conditions remove the Boc group, yielding the free amine for further functionalization.
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N-Alkylation: The ethylamino group can undergo alkylation to produce quaternary ammonium derivatives .
Research Gaps and Future Directions
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Pharmacological Profiling: In vitro and in vivo studies are needed to elucidate biological activity.
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Stereoselective Synthesis: Development of enantioselective routes to access pure stereoisomers.
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Computational Modeling: Molecular dynamics simulations to predict target engagement.
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